Saxagliptin Hydrate

Description

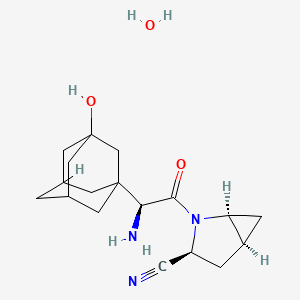

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2.H2O/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;/h10-15,23H,1-7,9,20H2;1H2/t10?,11?,12-,13+,14+,15-,17?,18?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNTWHMDBNQQPX-NHKADLRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945667-22-1 | |

| Record name | Saxagliptin hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945667-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Saxagliptin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945667221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S, 3S, 5S)-2-((2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyle)-2-azabicyclo[3.1.0]hexane-3-carbonitrile, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAXAGLIPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GB927LAJW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Saxagliptin Hydrate's Interaction with DPP-4: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the molecular interactions between saxagliptin hydrate and the dipeptidyl peptidase-4 (DPP-4) enzyme. Designed for researchers, scientists, and drug development professionals, this document elucidates the binding kinetics, structural basis of inhibition, and the downstream signaling consequences of this interaction, supported by quantitative data and detailed experimental methodologies.

Executive Summary

Saxagliptin is a potent, selective, and reversible inhibitor of the DPP-4 enzyme, which plays a crucial role in the regulation of glucose homeostasis. By preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), saxagliptin enhances their glucose-dependent insulinotropic effects. This guide details the covalent, yet reversible, binding mechanism of saxagliptin to the active site of DPP-4, a key feature that contributes to its prolonged pharmacodynamic effect. We present a compilation of quantitative data on its inhibitory potency and selectivity, outline the experimental protocols used to derive these data, and visualize the associated molecular and cellular pathways.

Mechanism of Action: A Covalent Interaction

Saxagliptin's inhibitory action on DPP-4 is distinguished by the formation of a reversible covalent bond. This interaction occurs at the catalytic site of the enzyme, specifically involving the serine hydroxyl group of Ser630.

The mechanism is initiated by the nucleophilic attack of the Ser630 hydroxyl on the nitrile group of saxagliptin. This process is facilitated by the catalytic dyad of the enzyme, particularly His740, which acts as a general base to deprotonate the serine hydroxyl, thereby increasing its nucleophilicity. The result is the formation of a covalent imidate adduct.[1][2] This covalent complex is stable, contributing to the prolonged inhibition of the enzyme. However, the bond is ultimately reversible, allowing for the eventual dissociation of the inhibitor.[2]

Mutagenesis studies have confirmed the critical roles of Ser630 and His740 in this covalent interaction. Mutation of Ser630 to alanine (S630A) completely abolishes saxagliptin binding, while mutation of His740 to glutamine (H740Q) results in a significant reduction in binding affinity, highlighting the importance of the catalytic machinery in the formation of the covalent adduct.[2]

Quantitative Analysis of Saxagliptin's Interaction with DPP-4

The potency and selectivity of saxagliptin and its active metabolite, 5-hydroxy saxagliptin, have been extensively characterized. The following tables summarize key quantitative data.

Table 1: Inhibitory Potency and Binding Kinetics of Saxagliptin and its Metabolite against Human DPP-4

| Compound | Ki (nM) | IC50 (nM) | Dissociation Half-life (t1/2, min) at 37°C |

| Saxagliptin | 1.3[3] | ~26[3] | 50[3] |

| 5-hydroxy saxagliptin | 2.6[3] | - | 23[3] |

Table 2: Selectivity Profile of Saxagliptin and its Metabolite against Human DPP Family Enzymes

| Compound | Selectivity for DPP-4 vs. DPP-8 (fold) | Selectivity for DPP-4 vs. DPP-9 (fold) |

| Saxagliptin | ~400[3] | ~75[3] |

| 5-hydroxy saxagliptin | ~950[3] | ~160[3] |

Downstream Signaling Pathways

The inhibition of DPP-4 by saxagliptin leads to an increase in the circulating levels of active GLP-1 and GIP. These incretin hormones then bind to their respective G-protein coupled receptors (GLP-1R and GIPR) on pancreatic β-cells, initiating a signaling cascade that results in enhanced glucose-dependent insulin secretion.

Upon receptor binding, adenylyl cyclase is activated, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP 2 (Epac2). These signaling molecules, in turn, lead to the closure of ATP-sensitive potassium (KATP) channels, causing membrane depolarization and the opening of voltage-dependent calcium channels. The resulting influx of Ca2+ triggers the exocytosis of insulin-containing granules.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the interaction between saxagliptin and DPP-4.

DPP-4 Enzyme Inhibition Assay

Objective: To determine the inhibitory potency (IC50 and Ki) of saxagliptin against DPP-4.

Methodology: A fluorometric assay is typically employed using a synthetic substrate such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

-

Reagents:

-

Recombinant human DPP-4 enzyme.

-

DPP-4 substrate: Gly-Pro-AMC.

-

Assay buffer (e.g., Tris-HCl, pH 7.5).

-

Saxagliptin stock solution (in DMSO).

-

96-well black microplate.

-

-

Procedure:

-

A reaction mixture is prepared containing the assay buffer, DPP-4 enzyme, and varying concentrations of saxagliptin.

-

The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

-

The reaction is initiated by the addition of the Gly-Pro-AMC substrate.

-

The fluorescence generated by the cleavage of the AMC group is measured over time using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).

-

The initial reaction rates are calculated from the linear portion of the fluorescence curves.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Ki values are calculated from the IC50 values using the Cheng-Prusoff equation, assuming competitive inhibition.[3]

-

X-ray Crystallography

Objective: To determine the three-dimensional structure of the saxagliptin-DPP-4 complex to visualize the binding mode.

Methodology:

-

Protein Expression and Purification: The extracellular domain of human DPP-4 is expressed, for example, in a baculovirus expression system and purified to homogeneity using chromatographic techniques.[2]

-

Crystallization: The purified DPP-4 is co-crystallized with saxagliptin. Crystals of the complex have been obtained using the hanging-drop vapor diffusion method with a reservoir solution containing polyethylene glycol (PEG) and a salt.[2]

-

Data Collection and Structure Determination:

-

Crystals are cryo-protected and diffraction data are collected at a synchrotron source.

-

The structure is solved by molecular replacement using a known DPP-4 structure as a search model.

-

The model is refined against the diffraction data to yield the final structure of the saxagliptin-DPP-4 complex.[2]

-

The Protein Data Bank (PDB) entry for the crystal structure of human DPP-4 in complex with saxagliptin is 3BJM.[1]

-

Table 3: X-ray Diffraction Data Collection and Refinement Statistics for PDB ID: 3BJM

| Parameter | Value |

| Resolution (Å) | 2.35 |

| R-work | 0.213 |

| R-free | 0.253 |

| Space group | P212121 |

Source: RCSB PDB entry 3BJM[1]

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of saxagliptin binding to DPP-4.

Methodology:

-

Sample Preparation: Purified DPP-4 is dialyzed against a suitable buffer (e.g., HEPES). Saxagliptin is dissolved in the same buffer.

-

Titration: A solution of saxagliptin is titrated into a solution of DPP-4 in the sample cell of an ITC instrument.

-

Data Analysis: The heat changes associated with each injection are measured. The resulting binding isotherm is fitted to a suitable binding model (e.g., single-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.[2]

Selectivity Assays against DPP-8 and DPP-9

Objective: To assess the selectivity of saxagliptin for DPP-4 over other DPP family members, such as DPP-8 and DPP-9.

Methodology: Similar enzyme inhibition assays as described for DPP-4 are performed using recombinant human DPP-8 and DPP-9 enzymes. The same substrate, Gly-Pro-pNA, can be used, although the kinetic parameters (Km and kcat) for this substrate differ for each enzyme.[3] The IC50 values for saxagliptin against DPP-8 and DPP-9 are determined and compared to the IC50 for DPP-4 to calculate the selectivity ratios.

Conclusion

This compound is a highly potent and selective inhibitor of the DPP-4 enzyme. Its unique mechanism of action, involving the formation of a reversible covalent bond with the catalytic serine residue, contributes to its prolonged pharmacodynamic effect. This detailed understanding of its molecular interactions, supported by robust quantitative data and well-defined experimental methodologies, provides a solid foundation for its clinical application in the management of type 2 diabetes and for the development of future DPP-4 inhibitors.

References

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Saxagliptin Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saxagliptin, an orally active hypoglycemic agent, is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. Marketed as Saxagliptin Hydrate, it is utilized in the management of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the molecular structure, key chemical properties, and mechanism of action of this compound. It includes detailed experimental protocols for its characterization and presents quantitative data in a structured format to facilitate research and development.

Molecular Structure and Identification

Saxagliptin is a monocarboxylic acid amide derived from the formal condensation of the carboxy group of (2S)-amino(3-hydroxyadamantan-1-yl)acetic acid with the amino group of (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile.[1] It is commercially available as a monohydrate.[2]

Table 1: Molecular and Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate | [2] |

| CAS Number | 945667-22-1 | [2][3] |

| Chemical Formula | C₁₈H₂₇N₃O₃ | [2] |

| Anhydrous Formula | C₁₈H₂₅N₃O₂ | [1] |

| Molecular Weight | 333.43 g/mol | [2] |

| Anhydrous M.W. | 315.4 g/mol | [1] |

Physicochemical Properties

This compound is a white to off-white, non-hygroscopic, crystalline powder.[1][3] Its key physicochemical properties are summarized below.

Table 2: Physicochemical Data of this compound

| Property | Value | Reference |

| Physical Form | White to off-white solid/crystalline powder | [1][3] |

| Melting Point | 106-108°C | [3] |

| pKa (estimated) | 7.90 | [1] |

| Storage Temp. | -20°C | [3] |

Table 3: Solubility Profile

| Solvent | Solubility | Reference |

| Water | Sparingly soluble; 36.50 mg/mL | [1][4] |

| DMSO | Slightly soluble; up to 66 mg/mL | [3][5] |

| Methanol | Soluble; Sparingly | [1][3] |

| Ethanol | Soluble; 66 mg/mL | [1][5] |

| Acetonitrile | Soluble | [1] |

| Ethyl Acetate | Slightly soluble | [1] |

| Dimethyl Formamide (DMF) | ~20 mg/mL (for hydrochloride salt) | [6] |

Mechanism of Action: DPP-4 Inhibition

Saxagliptin functions by selectively and reversibly inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[7][8] This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7]

By inhibiting DPP-4, saxagliptin increases the concentration and prolongs the action of active GLP-1 and GIP.[7] This leads to several downstream effects that improve glycemic control:

-

Enhanced Glucose-Dependent Insulin Secretion: Increased incretin levels stimulate the pancreatic beta-cells to release insulin in response to elevated blood glucose.[7]

-

Suppressed Glucagon Release: GLP-1, in particular, inhibits the secretion of glucagon from pancreatic alpha-cells, which in turn reduces hepatic glucose production.[1][7]

This glucose-dependent mechanism of action results in a lower risk of hypoglycemia compared to other antidiabetic agents.[7] Post-administration, saxagliptin can lead to a 2- to 3-fold increase in GLP-1 and GIP levels and inhibits DPP-4 activity for a 24-hour period.[1]

Synthesis and Crystallization

The synthesis of Saxagliptin involves complex multi-step organic chemistry processes. A common route involves the coupling of a protected (2S)-amino-2-(3-hydroxyadamantan-1-yl)acetic acid derivative with (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile, followed by deprotection steps.[9][10][11]

Crystallization is a critical step for isolating the desired solid-state form. Saxagliptin exists in various crystalline forms, including different hydrates and salts (e.g., hydrochloride, benzoate, tartrate).[12][13][14] The monohydrate (Form H-1) is a common, stable form.[14][15]

Techniques for crystallization include solvent evaporation, cooling crystallization, and anti-solvent addition.[15] The choice of solvent (e.g., ethyl acetate, methanol, isopropanol, water) and conditions (temperature, stirring rate) is crucial for controlling the resulting crystal form.[12][13]

Experimental Characterization Protocols

Characterization of this compound's solid-state properties is essential for quality control and formulation development. Key analytical techniques include X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).[9]

X-Ray Powder Diffraction (XRPD)

-

Objective: To identify the crystalline form and assess the polymorphic purity of this compound.

-

Methodology:

-

Sample Preparation: A small amount of the powder sample is gently packed into a sample holder, ensuring a flat, even surface.

-

Instrumentation: A powder diffractometer equipped with a Cu Kα radiation source is typically used.

-

Data Collection: The sample is scanned over a 2θ range (e.g., 2° to 40°) at a specified scan rate (e.g., 1°/min).

-

Analysis: The resulting diffractogram, a plot of intensity versus 2θ angle, provides a unique fingerprint for the specific crystal lattice. This pattern is compared against reference diffractograms of known polymorphs.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and identify other thermal transitions, such as desolvation or polymorphic transformations.

-

Methodology:

-

Sample Preparation: A few milligrams (typically 1-5 mg) of the sample are accurately weighed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

-

Instrumentation: A calibrated DSC instrument is used.

-

Thermal Program: The sample and reference pans are heated at a constant rate (e.g., 10°C/min) under a nitrogen purge.

-

Analysis: The heat flow to the sample is measured relative to the reference. Endothermic events (like melting) or exothermic events (like crystallization) are recorded as peaks in the DSC thermogram. The onset or peak temperature of the melting endotherm corresponds to the melting point.

-

Thermogravimetric Analysis (TGA)

-

Objective: To quantify the water content (confirming the hydrate form) and assess the thermal stability of the compound.

-

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan.

-

Instrumentation: A calibrated TGA instrument is used.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 300°C) under a nitrogen atmosphere.

-

Analysis: The instrument records the sample's mass as a function of temperature. A mass loss step corresponding to the theoretical water content of the monohydrate (~5.4%) is expected upon heating. Significant mass loss at higher temperatures indicates decomposition.

-

Conclusion

This compound is a well-characterized DPP-4 inhibitor with a defined molecular structure and distinct physicochemical properties. Its mechanism of action via the incretin pathway provides effective glycemic control for patients with type 2 diabetes. The analytical methods detailed herein are fundamental for ensuring the quality, stability, and purity of the active pharmaceutical ingredient, which are critical aspects of drug development and manufacturing. This guide serves as a foundational resource for scientific professionals engaged in the research and development of Saxagliptin and related compounds.

References

- 1. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C18H27N3O3 | CID 53297473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 945667-22-1 [m.chemicalbook.com]

- 4. medkoo.com [medkoo.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | 945667-22-1 [chemicalbook.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. What is this compound used for? [synapse.patsnap.com]

- 9. Improved Process For The Preparation Of Saxagliptin Or Hydrates [quickcompany.in]

- 10. WO2012162507A1 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. EP2137149A2 - Crystal forms of saxagliptin and processes for preparing same - Google Patents [patents.google.com]

- 13. US20150087686A1 - Crystalline forms of saxagliptin - Google Patents [patents.google.com]

- 14. US8802715B2 - Crystal forms of saxagliptin and processes for preparing same - Google Patents [patents.google.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Genesis of a Glycemic Guardian: An In-depth Technical Guide to the Discovery and Synthesis of Saxagliptin Hydrate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery and synthesis of Saxagliptin Hydrate, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes mellitus. Developed by Bristol-Myers Squibb, Saxagliptin represents a significant advancement in oral anti-diabetic therapy, and this guide delves into its intricate discovery process, detailed synthetic methodologies, and the fundamental mechanism of action that underpins its therapeutic efficacy.[1][2][3][4][5]

Discovery and Rationale: Targeting the Incretin System

The discovery of Saxagliptin was rooted in the scientific understanding of the incretin system's role in glucose homeostasis. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut in response to food intake and play a crucial role in stimulating insulin secretion and suppressing glucagon release.[6][7][8][9] However, the therapeutic potential of native incretins is limited by their rapid inactivation by the enzyme dipeptidyl peptidase-4 (DPP-4).[6][8][10]

The strategic goal, therefore, was to develop a small molecule inhibitor of DPP-4 that could prolong the action of endogenous incretins, thereby enhancing the body's natural ability to control blood glucose levels.[6][8] The research efforts at Bristol-Myers Squibb focused on identifying a potent, selective, and orally bioavailable DPP-4 inhibitor with a favorable pharmacokinetic and pharmacodynamic profile.[1][2] This led to the exploration of cyanopyrrolidine-based inhibitors, a class of compounds known to interact with the active site of DPP-4.[1][11] Through extensive structure-activity relationship (SAR) studies, researchers optimized the inhibitor's structure, leading to the identification of Saxagliptin (formerly BMS-477118) as a lead candidate with superior potency, long duration of action, and desirable drug-like properties.[1][2]

Mechanism of Action: A Molecular Perspective

Saxagliptin exerts its therapeutic effect by acting as a selective and reversible inhibitor of the DPP-4 enzyme.[6][12] By binding to the active site of DPP-4, Saxagliptin prevents the degradation of GLP-1 and GIP.[6][8][13] This leads to increased and prolonged levels of active incretin hormones in the bloodstream.[6][8]

The elevated incretin levels, in turn, potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon secretion from pancreatic α-cells.[6][7][9] This dual action results in improved glycemic control, with a low intrinsic risk of hypoglycemia, as the insulinotropic effect is glucose-dependent.[11][12]

Below is a diagram illustrating the signaling pathway of Saxagliptin's mechanism of action.

The Synthesis of this compound: A Multi-step Approach

The commercial-scale synthesis of Saxagliptin is a testament to innovative process chemistry, designed for efficiency, robustness, and scalability.[14][15] The core strategy involves the coupling of two key chiral intermediates: (S)-N-Boc-3-hydroxyadamantylglycine and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide.[14][15][16] This is followed by a series of transformations to yield the final active pharmaceutical ingredient.

Below is a diagram outlining the general synthetic workflow for Saxagliptin.

Synthesis of Key Intermediates

The efficient synthesis of the two primary building blocks is crucial for the overall process.

-

(S)-N-Boc-3-hydroxyadamantylglycine: Various methods have been developed for the synthesis of this key intermediate. One common approach starts from 1-adamantane carboxylic acid, which undergoes a series of reactions including chlorination, substitution, decarboxylation, oxidation, and amination with subsequent Boc protection to yield the desired product.[17] Another reported method involves the enzymatic reductive amination of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, offering a stereoselective route to the (S)-enantiomer.[15][18]

-

(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide: This constrained proline analogue is typically synthesized from glutamic acid through a multi-step sequence involving amino protection, cyclization, reduction, and an asymmetric Simmons-Smith reaction to introduce the cyclopropane ring with the desired stereochemistry.[19] The methanesulfonate salt of this intermediate is often used in the coupling reaction.[20][21][22]

Detailed Experimental Protocols

The following sections outline the key experimental steps in the synthesis of Saxagliptin, based on published procedures.

Experimental Workflow: From Coupling to Final Product

Step 1: Amide Coupling

The amide bond formation between (S)-N-Boc-3-hydroxyadamantylglycine and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide is a critical step.[14][16]

-

Reagents and Conditions:

-

(S)-N-Boc-3-hydroxyadamantylglycine

-

(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide (often as a salt)

-

Coupling Agent: Propylphosphonic anhydride (T3P) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) are commonly used.[10][23]

-

Base: A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is typically employed.[10]

-

Solvent: Dichloromethane (DCM) is a suitable solvent for this reaction.[10]

-

Temperature: The reaction is generally carried out at room temperature (25-30°C).[10]

-

Step 2: Dehydration of the Primary Amide

The subsequent step involves the dehydration of the primary amide to form the corresponding nitrile, which is a key functional group in Saxagliptin.[10][14]

-

Reagents and Conditions:

-

The product from the amide coupling step.

-

Dehydrating Agent: Trifluoroacetic anhydride (TFAA) in the presence of a base like pyridine was initially reported.[23] However, to avoid hazardous reagents, alternative methods using propylphosphonic anhydride (T3P) have been developed.[10][23]

-

Base: DIPEA is used in conjunction with T3P.[10]

-

Solvent: Dichloromethane (DCM).[10]

-

Temperature: The reaction is maintained at room temperature (25-30°C).[10]

-

Step 3: Deprotection of the Amine

The final chemical transformation is the removal of the tert-butoxycarbonyl (Boc) protecting group from the nitrogen atom to yield the free amine of Saxagliptin.[10][14]

-

Reagents and Conditions:

Step 4: Formation of this compound

The synthesis of the desired free base monohydrate of Saxagliptin can be challenging due to the potential for intramolecular cyclization to form an inactive six-membered cyclic amidine.[14] Careful control of the workup conditions is therefore essential.

-

Procedure:

-

The reaction mixture containing the deprotected Saxagliptin salt is treated with a base to neutralize the acid and liberate the free base.

-

The addition of a controlled amount of water to the organic solution of the free base, followed by crystallization, affords Saxagliptin as its stable monohydrate.[25][26]

-

Quantitative Data Summary

The following tables summarize the quantitative data reported in various literature sources for the key synthetic steps.

Table 1: Comparison of Coupling Agents for Amide Bond Formation [23]

| Entry | Reagent | Base | Solvent | Reagent Equiv. | Purity (%) |

| 1 | Cyanuric chloride | NMM | EtOAc | 0.6 | 22.78 |

| 2 | CDI | DIPEA | DCM | 1.1 | 20.18 |

| 3 | CDMT | NMM | EtOAc | 1.0 | 58.68 |

| 4 | EDC/HOBT | DIPEA | EtOAc | 1.16/1.07 | 93.40 |

| 5 | T3P | DIPEA | DCM | 1.0 | 94.55 |

Table 2: Comparison of Dehydrating Agents [23]

| Entry | Reagent | Solvent | Purity (%) | Yield (%) |

| 1 | Cyanuric chloride | DMF | - | - |

| 2 | T3P | DCM | 85.71 | 83 |

| 3 | TFAA | EtOAc | 61.89 | 80 |

Conclusion

The journey from the conceptualization of DPP-4 inhibition to the development of this compound is a compelling example of modern drug discovery and development. Through a deep understanding of the underlying biology and the application of sophisticated synthetic chemistry, a highly effective and well-tolerated treatment for type 2 diabetes was created. The synthetic routes to Saxagliptin have been continuously refined to improve efficiency, safety, and scalability, ensuring its availability to patients worldwide. This technical guide provides a foundational understanding for researchers and professionals in the field, highlighting the key scientific and technical achievements that have made Saxagliptin a cornerstone of diabetes management.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. contractpharma.com [contractpharma.com]

- 4. Bristol-Myers Squibb Company And AstraZeneca PLC Announce Worldwide Collaboration To Develop And Commercialize Diabetes Compounds - BioSpace [biospace.com]

- 5. BRISTOL-MYERS SQUIBB AND OTSUKA PHARMACEUTICAL CO., LTD. ANNOUNCE EXCLUSIVE LICENSING AGREEMENT FOR DIABETES COMPOUND SAXAGLIPTIN IN JAPAN|December 27, 2006|News Releases | Otsuka Pharmaceutical Co., Ltd. [otsuka.co.jp]

- 6. droracle.ai [droracle.ai]

- 7. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Saxagliptin [pdb101.rcsb.org]

- 10. orientjchem.org [orientjchem.org]

- 11. Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Saxagliptin: A dipeptidyl peptidase-4 inhibitor in the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. proteopedia.org [proteopedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Saxagliptin - Wikipedia [en.wikipedia.org]

- 17. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. US20160194282A1 - A Process For Preparation Of Saxagliptin And Its Hydrochloride Salt - Google Patents [patents.google.com]

- 21. Page loading... [guidechem.com]

- 22. (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate | 709031-45-8 [chemicalbook.com]

- 23. researchgate.net [researchgate.net]

- 24. Improved Process For The Preparation Of Saxagliptin Or Hydrates [quickcompany.in]

- 25. WO2014002114A2 - Process for the preparation of saxagliptin and hydrates thereof - Google Patents [patents.google.com]

- 26. WO2014002114A3 - Process for preparation of saxagliptin and hydrates thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the In Vitro Activity and Selectivity of Saxagliptin Hydrate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of saxagliptin hydrate, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The document details its inhibitory activity, selectivity against related enzymes, and the experimental protocols used for these determinations.

Introduction

Saxagliptin is a highly potent, selective, and reversible competitive inhibitor of the DPP-4 enzyme.[1] It is used in the management of type 2 diabetes mellitus.[2] The primary mechanism of action involves the inhibition of DPP-4, which is the enzyme responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] By preventing this degradation, saxagliptin increases the levels and prolongs the action of active incretins, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon secretion, thereby improving glycemic control.[2][4] This document focuses on the core in vitro characteristics that define saxagliptin's efficacy and safety profile.

In Vitro Inhibitory Activity against DPP-4

Saxagliptin demonstrates potent and time-dependent inhibition of the DPP-4 enzyme. Its activity is characterized by a low inhibitory constant (Ki) and a prolonged dissociation half-life from the enzyme's active site. This slow dissociation is a key feature that contributes to its sustained pharmacodynamic effect.[5][6] The primary active metabolite, 5-hydroxy saxagliptin, is also a potent DPP-4 inhibitor, approximately half as potent as the parent compound.[7]

Data Presentation: Inhibitory Potency and Binding Kinetics

The following table summarizes the quantitative data for the in vitro inhibitory activity of saxagliptin and its active metabolite against human DPP-4.

| Compound | Parameter | Value | Temperature | Reference |

| Saxagliptin | IC₅₀ | 26 nM | Not Specified | [8] |

| Kᵢ | 1.3 nM | 37°C | [5][6] | |

| Dissociation t₁/₂ | 50 minutes | 37°C | [5][6] | |

| 5-hydroxy saxagliptin | Kᵢ | 2.6 nM | 37°C | [5][6] |

| Dissociation t₁/₂ | 23 minutes | 37°C | [5][6] |

IC₅₀: Half maximal inhibitory concentration; Kᵢ: Inhibitory constant; t₁/₂: Dissociation half-life.

Selectivity Profile

A critical aspect of a DPP-4 inhibitor's safety profile is its selectivity for DPP-4 over other related proteases, particularly other members of the dipeptidyl peptidase family like DPP-8 and DPP-9. Inhibition of these other enzymes has been linked to potential off-target effects. Saxagliptin exhibits a high degree of selectivity for DPP-4.

Data Presentation: Selectivity Against Other Proteases

The table below presents the selectivity of saxagliptin for DPP-4 relative to other DPP family members and a panel of other proteases.

| Enzyme | Selectivity (Fold-increase vs. DPP-4) | Reference |

| DPP-8 | ~400-fold | [5] |

| DPP-9 | ~75-fold | [5] |

| Fibroblast Activation Protein (FAP) | >1000-fold | [5] |

| DPP-2 | >6000-fold | [5] |

| Other Proteases * | >1000 - >6000-fold | [1][5] |

*Includes neutral endopeptidase, angiotensin-converting enzyme, aminopeptidase P, prolidase, prolyl carboxypeptidase, activated protein C, chymotrypsin, trypsin, and various coagulation factors.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections describe the protocols for key experiments.

This assay quantifies the ability of a compound to inhibit DPP-4 enzymatic activity. It typically uses a synthetic substrate that becomes fluorescent or chromogenic upon cleavage by DPP-4.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, such as 100 mM HEPES with 0.1 mg/mL BSA, pH 7.5-8.0.[5]

-

DPP-4 Enzyme: Use purified recombinant human DPP-4, diluted to a working concentration in the assay buffer.

-

Substrate: Prepare a solution of a fluorogenic substrate like Gly-Pro-aminomethylcoumarin (AMC) or a chromogenic substrate like Gly-Pro-p-nitroanilide (pNA).[5][9] A typical substrate concentration is around the Michaelis-Menten constant (Km) (e.g., 20-200 µM).[5]

-

Test Compound: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO), followed by further dilution in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add assay buffer, DPP-4 enzyme solution, and the test compound (or vehicle for control wells) to each well.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C or 37°C) to allow for binding.[5]

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Monitor the increase in fluorescence (e.g., Ex: 350-360 nm, Em: 450-465 nm for AMC substrate) or absorbance over time using a plate reader.[9]

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of saxagliptin relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

This experiment measures the rate at which the inhibitor dissociates from the enzyme-inhibitor complex, providing insight into the duration of inhibition.

Protocol (Infinite Dilution Method):

-

Complex Formation: Incubate a concentrated solution of DPP-4 enzyme with a saturating concentration of saxagliptin for a sufficient time to allow for maximal binding and complex formation.

-

Dissociation Initiation: Rapidly dilute the enzyme-inhibitor complex mixture by a large factor (e.g., 100-fold or more) into a pre-warmed assay buffer containing the substrate. This dilution prevents re-binding of the dissociated inhibitor.

-

Activity Measurement: Immediately begin monitoring the enzymatic activity (increase in fluorescence or absorbance) over time. As the inhibitor dissociates from the enzyme, the observed enzymatic activity will increase.

-

Data Analysis:

-

Plot the product formation over time.

-

Fit the resulting curve to a first-order equation to determine the dissociation rate constant (k_off).

-

Calculate the dissociation half-life using the formula: t₁/₂ = ln(2) / k_off .

-

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key biological pathway and experimental workflows.

References

- 1. Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Saxagliptin: a new dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. selleckchem.com [selleckchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

Pharmacokinetics and Metabolism of Saxagliptin Hydrate in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of saxagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The data presented herein, derived from studies in key animal models—rats, dogs, and monkeys—offers critical insights for drug development professionals and researchers in the field of diabetes therapeutics.

Core Pharmacokinetic Profile of Saxagliptin

Saxagliptin is characterized by rapid absorption and good bioavailability across the animal species tested.[1][2] Its pharmacokinetic profile is marked by a relatively short plasma elimination half-life, with both metabolism and renal excretion playing roles in its clearance.[1][2] A key feature of saxagliptin's metabolism is the formation of a pharmacologically active metabolite, 5-hydroxy saxagliptin (M2), which contributes to its overall therapeutic effect.[1][2]

Data Presentation: Comparative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of saxagliptin and its active metabolite in rats, dogs, and monkeys.

Table 1: Pharmacokinetic Parameters of Saxagliptin in Animal Models

| Parameter | Rat (Sprague-Dawley) | Dog (Beagle) | Monkey (Cynomolgus) |

| Bioavailability (%) | 50 - 75 | 50 - 75 | 50 - 75 |

| Tmax (h) | ~0.11[3] | Not Specified | Not Specified |

| Plasma Clearance (mL/min/kg) | 115[1][2] | 9.3[1][2] | 14.5[1][2] |

| Elimination Half-life (t½) (h) | 2.1 - 4.4[1] | 2.1 - 4.4[1] | 2.1 - 4.4[1] |

| Volume of Distribution (Vd) (L/kg) | 1.3 - 5.2[1][2] | 1.3 - 5.2[1][2] | 1.3 - 5.2[1][2] |

| Plasma Protein Binding (%) | ≤30[1][2] | ≤30[1][2] | ≤30[1][2] |

Table 2: Pharmacokinetic Parameters of 5-Hydroxy Saxagliptin (M2) in Animal Models

| Parameter | Rat | Dog | Monkey |

| Potency vs. Saxagliptin | Approximately half[3] | Not Specified | Not Specified |

| Contribution to Efficacy | Significant[1][2] | Significant[1][2] | Significant[1][2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. The following sections outline the typical experimental designs employed in the evaluation of saxagliptin in animal models.

Animal Models

-

Rats: Male Sprague-Dawley rats, often weighing between 120-140 g, are commonly used.[4] For studies involving diabetic models, type 2 diabetes can be induced by a high-fat diet for several weeks followed by a low dose of streptozotocin.[4][5] Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.[4]

-

Dogs: Beagle dogs are a frequently used non-rodent species.

-

Monkeys: Cynomolgus monkeys are a relevant non-human primate model for preclinical pharmacokinetic assessment.

Drug Administration

-

Oral Administration (Rats): Saxagliptin is often dissolved in a vehicle such as 0.5% carboxymethyl cellulose (CMC-Na) for oral gavage administration.[4] Doses in pharmacokinetic studies have ranged from 0.5 mg/kg to 10 mg/kg.[1][4]

-

Intravenous Administration (Dogs and Monkeys): For determining absolute bioavailability and intrinsic clearance, saxagliptin is administered intravenously, typically as a solution in a suitable vehicle like saline.

Sample Collection

-

Blood Sampling:

-

Rats: Blood samples are collected at various time points post-dosing (e.g., 0, 0.08, 0.17, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 24 hours).[4] Collection is often performed via cannulation of a major blood vessel. Plasma is separated by centrifugation (e.g., 3000 rpm) and stored at -80°C until analysis.[4]

-

Monkeys: Acute percutaneous venous catheterization can be used for continuous or repeated bolus blood collection over several hours.[6]

-

-

Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 24, 48, 72 hours) post-dose.

Bioanalytical Method: UPLC-MS/MS

The quantification of saxagliptin and its metabolite, 5-hydroxy saxagliptin, in plasma is typically performed using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[1][7]

-

Sample Preparation: Plasma samples are typically processed by protein precipitation with acetonitrile or by liquid-liquid extraction with a solvent like ethyl acetate.[1]

-

Chromatography:

-

Mass Spectrometry: Detection is achieved using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).[1][7]

Metabolism of Saxagliptin

The primary metabolic pathway for saxagliptin is hydroxylation, mediated mainly by cytochrome P450 3A4/5 (CYP3A4/5), to form the active metabolite 5-hydroxy saxagliptin (M2).[9] This metabolite is approximately half as potent as the parent compound but circulates at higher concentrations, thus contributing significantly to the overall pharmacological effect.[3]

Visualizing the Mechanism of Action and Experimental Workflow

Signaling Pathway of Saxagliptin's Action

Saxagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1). The increased levels of active GLP-1 then lead to a cascade of events in pancreatic β-cells, ultimately resulting in enhanced glucose-dependent insulin secretion.

Caption: Mechanism of action of saxagliptin.

Experimental Workflow for Pharmacokinetic Studies

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of saxagliptin in an animal model.

Caption: General experimental workflow.

Conclusion

The pharmacokinetic and metabolic profiles of saxagliptin have been well-characterized in multiple animal species, providing a solid foundation for its clinical development and use. Its rapid absorption, good bioavailability, and the contribution of its active metabolite are key attributes. The detailed experimental protocols and analytical methodologies described in this guide offer a valuable resource for researchers and scientists involved in the nonclinical evaluation of novel anti-diabetic agents.

References

- 1. Development of a rapid UPLC-MS/MS method for quantification of saxagliptin in rat plasma and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of the dipeptidyl peptidase 4 inhibitor saxagliptin in rats, dogs, and monkeys and clinical projections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Acute venous catheterization for integrated plasma sample collection in monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lcms.cz [lcms.cz]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Saxagliptin Hydrate: An In-depth Technical Guide for Researchers

An exploration into the core pharmacology, preclinical evidence, and early-phase clinical research of the dipeptidyl peptidase-4 inhibitor, Saxagliptin Hydrate. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the foundational science and early clinical development of this compound for the treatment of type 2 diabetes mellitus.

Introduction

Saxagliptin is a potent, selective, and reversible inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] By targeting DPP-4, Saxagliptin enhances the body's natural incretin system, a key regulator of glucose homeostasis. This guide delves into the early-phase research that has elucidated the therapeutic potential of this compound, from its fundamental mechanism of action to its performance in preclinical and early clinical settings.

Mechanism of Action: Enhancing the Incretin Pathway

Saxagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] These hormones are released by the gut in response to food intake and play a crucial role in regulating blood glucose levels.

By inhibiting DPP-4, Saxagliptin increases the circulating levels of active GLP-1 and GIP.[1][4] This leads to several downstream effects that collectively improve glycemic control:

-

Glucose-Dependent Insulin Secretion: Increased GLP-1 and GIP levels stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner. This means insulin secretion is enhanced primarily when blood glucose levels are elevated, minimizing the risk of hypoglycemia.[4][5]

-

Suppression of Glucagon Secretion: Elevated GLP-1 levels suppress the secretion of glucagon from pancreatic α-cells.[4] Glucagon is a hormone that raises blood glucose levels by promoting hepatic glucose production.

-

Improved β-cell Function: Studies have shown that Saxagliptin can improve β-cell function, as measured by the homeostasis model assessment (HOMA)-2β.[1]

The following diagram illustrates the signaling pathway through which Saxagliptin exerts its effects.

Preclinical Research and In Vitro Data

Early-phase research on Saxagliptin involved extensive in vitro and in vivo preclinical studies to characterize its potency, selectivity, and pharmacokinetic profile.

In Vitro Enzyme Inhibition

Saxagliptin is a potent and highly selective inhibitor of the DPP-4 enzyme. The following table summarizes key in vitro inhibition data.

| Parameter | Value | Species | Substrate | Reference |

| IC50 | 0.5 nmol/L | Human | ||

| Ki | Human | GLP-1 | [6] | |

| Selectivity | >75-fold for DPP-9 | Human | ||

| >391-fold for DPP-8 | Human |

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models were crucial for predicting the drug's behavior in humans.

| Parameter | Rat | Dog | Monkey | Human (Predicted) | Reference |

| Bioavailability | 75% | 76% | 51% | [7] | |

| Plasma Clearance | 115 ml/min/kg | 9.3 ml/min/kg | 14.5 ml/min/kg | Low to Moderate | [8] |

| Volume of Distribution | 1.3-5.2 L/kg | 1.3-5.2 L/kg | 1.3-5.2 L/kg | 2.7 L/kg | [8] |

| Plasma Half-life | 2.1-4.4 h | 2.1-4.4 h | 2.1-4.4 h | [8] | |

| Protein Binding | <30% | <30% | <30% | <10% | [8][9] |

Preclinical Efficacy Models

The efficacy of Saxagliptin was evaluated in various animal models of type 2 diabetes. A common model involves the use of streptozotocin (STZ)-induced diabetic rats.[10][11]

-

Animal Model: Male Wistar or Sprague-Dawley rats are often used. Diabetes is induced by a single intraperitoneal injection of STZ (e.g., 35-65 mg/kg).[10]

-

Treatment: Diabetic rats are treated with Saxagliptin (e.g., 10 mg/kg, oral gavage) or vehicle control daily for a specified period (e.g., 4 weeks).[10]

-

OGTT Procedure:

-

Animals are fasted overnight (12-16 hours) with free access to water.[2][12]

-

A baseline blood sample is collected from the tail vein (t=0).

-

A glucose solution (e.g., 2 g/kg body weight) is administered orally by gavage.[13][14]

-

Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[13]

-

Blood glucose levels are measured using a glucometer.

-

-

Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

The following diagram outlines the workflow for a typical preclinical efficacy study.

Early-Phase Clinical Research

Following promising preclinical results, Saxagliptin entered clinical development to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans.

Phase I Clinical Trials

Phase I studies were typically conducted in healthy volunteers to assess the safety and pharmacokinetic profile of single and multiple ascending doses of Saxagliptin. These studies established the dose range for subsequent trials.

Phase II and III Clinical Trials

Phase II and III trials were designed to evaluate the efficacy and safety of Saxagliptin in patients with type 2 diabetes, both as monotherapy and in combination with other antidiabetic agents.[4][15]

| Trial Phase | Design | Patient Population | Treatment Arms | Primary Endpoint | Key Efficacy Results | Reference |

| Phase III Monotherapy | 24-week, randomized, double-blind, placebo-controlled | Treatment-naïve T2DM patients | Saxagliptin 2.5mg, 5mg, 10mg QD; Placebo | Change in HbA1c from baseline | Significant reductions in HbA1c, FPG, and PPG vs. placebo. | [4][15] |

| Phase III Add-on to Metformin | 24-week, randomized, double-blind, placebo-controlled | T2DM inadequately controlled on metformin | Saxagliptin 2.5mg, 5mg, 10mg QD + metformin; Placebo + metformin | Change in HbA1c from baseline | Significant reductions in HbA1c vs. placebo + metformin. | [4] |

| Phase III Add-on to Sulfonylurea | 24-week, randomized, double-blind, placebo-controlled | T2DM inadequately controlled on sulfonylurea | Saxagliptin 2.5mg, 5mg QD + glyburide; Placebo + glyburide | Change in HbA1c from baseline | Significant reductions in HbA1c vs. placebo + glyburide. | [4] |

| Phase III Add-on to TZD | 24-week, randomized, double-blind, placebo-controlled | T2DM inadequately controlled on TZD | Saxagliptin 2.5mg, 5mg QD + TZD; Placebo + TZD | Change in HbA1c from baseline | Significant reductions in HbA1c vs. placebo + TZD. | [4] |

A meta-analysis of 14 Phase II and III clinical trials demonstrated that Saxagliptin was associated with significant reductions in HbA1c, glucagon area under the curve (AUC), and increases in insulin AUC and C-peptide AUC.[16]

The following diagram illustrates a typical Phase III clinical trial design for an add-on therapy.

Experimental Protocols

Detailed and validated analytical methods are essential for the accurate assessment of drug concentrations and biomarker activity in both preclinical and clinical studies.

Quantification of Saxagliptin and its Active Metabolite

A common method for the simultaneous quantification of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin, in plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][17]

-

Sample Preparation:

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

The eluent from the chromatography system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Quantification is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for Saxagliptin and 5-hydroxy Saxagliptin.[9]

-

DPP-4 Enzyme Activity Assay

The inhibition of DPP-4 activity is a key pharmacodynamic marker for Saxagliptin.

-

Principle: This is a fluorometric assay that measures the cleavage of a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC), by the DPP-4 enzyme. The release of free AMC results in a fluorescent signal.[6][18][19]

-

Reagents:

-

Recombinant human DPP-4 enzyme.

-

DPP-4 substrate (e.g., Gly-Pro-AMC).

-

Assay buffer (e.g., Tris-HCl or HEPES).

-

Saxagliptin (or other inhibitors) at various concentrations.

-

-

Procedure:

-

In a 96-well plate, the DPP-4 enzyme is pre-incubated with different concentrations of Saxagliptin or a vehicle control.

-

The reaction is initiated by the addition of the DPP-4 substrate.

-

The plate is incubated at 37°C.[6]

-

The fluorescence is measured at appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).[19]

-

-

Data Analysis: The percentage of inhibition is calculated for each concentration of Saxagliptin, and the IC50 value is determined by fitting the data to a dose-response curve.

Conclusion

The early-phase research on this compound has robustly established its therapeutic potential as a treatment for type 2 diabetes. Its mechanism of action, centered on the potent and selective inhibition of DPP-4, leads to enhanced incretin hormone levels and subsequent improvements in glycemic control. Preclinical studies demonstrated a favorable pharmacokinetic profile and efficacy in animal models of diabetes. These findings were successfully translated into early-phase clinical trials, which confirmed the safety and efficacy of Saxagliptin in human subjects, both as a monotherapy and as an add-on to other standard-of-care antidiabetic agents. This comprehensive body of research has provided a solid foundation for the later-phase development and eventual clinical use of this compound.

References

- 1. Saxagliptin for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. e-jarb.org [e-jarb.org]

- 3. Assessment of the cardiovascular safety of saxagliptin in patients with type 2 diabetes mellitus: pooled analysis of 20 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of saxagliptin as monotherapy or adjunct therapy in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Safety and Efficacy of Saxagliptin in Triple Therapy to Treat Subjects with Type 2 Diabetes [astrazenecaclinicaltrials.com]

- 8. Pharmacokinetics of the dipeptidyl peptidase 4 inhibitor saxagliptin in rats, dogs, and monkeys and clinical projections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lcms.cz [lcms.cz]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mmpc.org [mmpc.org]

- 13. pubcompare.ai [pubcompare.ai]

- 14. olac.berkeley.edu [olac.berkeley.edu]

- 15. diabetesjournals.org [diabetesjournals.org]

- 16. The design and rationale of the saxagliptin assessment of vascular outcomes recorded in patients with diabetes mellitus-thrombolysis in myocardial infarction (SAVOR-TIMI) 53 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. LC-MS/MS analysis of metformin, saxagliptin and 5-hydroxy saxagliptin in human plasma and its pharmacokinetic study with a fixed-dose formulation in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. oatext.com [oatext.com]

The Effect of Saxagliptin Hydrate on Incretin Hormones GLP-1 and GIP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of saxagliptin hydrate, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, with a specific focus on its effects on the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing the rapid degradation of these key hormones, saxagliptin enhances their physiological effects, leading to improved glycemic control in patients with type 2 diabetes mellitus. This document summarizes quantitative data from clinical studies, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction: The Role of Incretins in Glucose Homeostasis

Incretin hormones, primarily GLP-1 and GIP, are released from the gastrointestinal tract in response to nutrient intake. They play a crucial role in regulating blood glucose levels through several mechanisms:

-

Glucose-Dependent Insulin Secretion: GLP-1 and GIP stimulate the pancreas to release insulin in a glucose-dependent manner, meaning they are most active when blood sugar levels are elevated.[1][2][3]

-

Suppression of Glucagon Secretion: GLP-1 also inhibits the release of glucagon from pancreatic alpha cells, which in turn reduces hepatic glucose production.[4][5]

-

Delayed Gastric Emptying: GLP-1 slows the rate at which food moves from the stomach to the small intestine, which helps to reduce postprandial glucose excursions.[3][6]

-

Promotion of Satiety: By acting on the central nervous system, GLP-1 can help to increase feelings of fullness, potentially leading to reduced food intake.[3][6]

In individuals with type 2 diabetes, the incretin effect is diminished. The enzyme dipeptidyl peptidase-4 (DPP-4) rapidly inactivates GLP-1 and GIP, leading to a shorter duration of their beneficial actions.[1]

Mechanism of Action of this compound

Saxagliptin is a selective and reversible inhibitor of the DPP-4 enzyme.[4][7] By binding to the active site of DPP-4, saxagliptin prevents the breakdown of active GLP-1 and GIP. This leads to an increase in the circulating concentrations of these active incretin hormones, thereby prolonging their glucose-lowering effects.[1][8][9] Post-administration of saxagliptin, GLP-1 and GIP levels have been observed to rise by up to 2- to 3-fold.[4]

Signaling Pathway of DPP-4 Inhibition by Saxagliptin

The following diagram illustrates the mechanism by which saxagliptin inhibits DPP-4 and enhances the incretin hormone signaling pathway.

References

- 1. Role of saxagliptin as monotherapy or adjunct therapy in the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bepls.com [bepls.com]

- 4. dovepress.com [dovepress.com]

- 5. resources.amsbio.com [resources.amsbio.com]

- 6. Development and Validation of a High Performance Thin Layer Chromatographic Method for Quantitative Analysis of Saxagliptin [scirp.org]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Role of saxagliptin as monotherapy or adjunct therapy in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mesoscale.com [mesoscale.com]

Preclinical Toxicology of Saxagliptin Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical toxicology studies conducted on saxagliptin hydrate, a dipeptidyl peptidase-4 (DPP-4) inhibitor. The information is compiled from regulatory submissions and published literature to support researchers, scientists, and drug development professionals in understanding the nonclinical safety profile of this important therapeutic agent.

Executive Summary

Saxagliptin has been extensively evaluated in a battery of preclinical toxicology studies designed to assess its safety profile. These studies were conducted in accordance with international regulatory guidelines. The preclinical program for saxagliptin included single-dose and repeat-dose toxicity studies in various species, as well as dedicated assessments of its potential for carcinogenicity, genotoxicity, reproductive and developmental toxicity, and adverse effects on vital organ systems (safety pharmacology).

Overall, the preclinical data support a favorable safety profile for saxagliptin. The observed toxicities in animals generally occurred at exposures significantly higher than those achieved at the maximum recommended human dose (MRHD) of 5 mg/day. No evidence of carcinogenicity or genotoxicity was found. Developmental toxicity was observed in rats, but only at doses that also produced maternal toxicity.

Mechanism of Action

Saxagliptin is a selective and reversible inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2][3] DPP-4 is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By inhibiting DPP-4, saxagliptin increases the levels of active incretins, which in turn potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon secretion from pancreatic α-cells.[2][3][4] This ultimately leads to improved glycemic control.

Figure 1: Saxagliptin's Mechanism of Action via DPP-4 Inhibition.

General Toxicity Studies

Repeat-dose toxicity studies were conducted in mice, rats, dogs, and cynomolgus monkeys to evaluate the potential target organs of toxicity and to establish a no-observed-adverse-effect level (NOAEL).

Study in Rats (Up to 6 months)

Experimental Protocol: Groups of Sprague-Dawley rats were administered saxagliptin orally via gavage once daily for up to 6 months. The standard toxicological parameters were monitored, including clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, and organ weights. A full histopathological examination was performed at the end of the study.

Table 1: Summary of Repeat-Dose Toxicity Findings in Rats

| Dose Level (mg/kg/day) | Exposure Multiple (vs. 5 mg MRHD) | Key Findings |

|---|---|---|

| 25 | ~50x | No adverse effects observed (NOAEL). |

| 75 | ~355x (males), ~2217x (females) | Minimal and reversible splenic lymphoid proliferation. |

| 150 | - | Multi-organ lymphoid/monocytic infiltration. |

| 300 | - | Dose-dependent toxicity. |

Data compiled from FDA pharmacology review documents.

Study in Dogs (Up to 9 months)

Experimental Protocol: Beagle dogs were administered saxagliptin orally once daily for up to 9 months. Endpoints evaluated were similar to the rat studies, with the addition of cardiovascular monitoring (ECG).

Table 2: Summary of Repeat-Dose Toxicity Findings in Dogs

| Dose Level (mg/kg/day) | Exposure Multiple (vs. 5 mg MRHD) | Key Findings |

|---|---|---|

| 2.5 | - | No adverse effects observed. |

| 10 | - | Erosive lesions on the paws at higher exposures. |

Data compiled from FDA pharmacology review documents.

Study in Cynomolgus Monkeys (Up to 1 year)

Experimental Protocol: Cynomolgus monkeys were administered saxagliptin orally once daily for up to 1 year. In addition to standard toxicological parameters, particular attention was paid to dermal observations.

Table 3: Summary of Repeat-Dose Toxicity Findings in Cynomolgus Monkeys

| Dose Level (mg/kg/day) | Exposure Multiple (vs. 5 mg MRHD) | Key Findings |

|---|---|---|

| 0.3 | 1-3x | No adverse skin changes observed. |

| 1 | ~20x | Reversible adverse skin changes in the extremities (scabs and/or ulceration of tail, digits, scrotum, and/or nose). |

| 3 | >20x | Irreversible and necrotizing skin lesions at higher exposures. |

Data compiled from FDA pharmacology review documents and product labels.

Safety Pharmacology

Safety pharmacology studies were conducted to evaluate the potential effects of saxagliptin on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.

Experimental Protocol: The core battery of safety pharmacology studies was conducted in conscious animals. Cardiovascular effects were assessed in telemetered dogs, evaluating blood pressure, heart rate, and ECG parameters. Respiratory function was evaluated in rats using whole-body plethysmography. Central nervous system effects were assessed through a functional observational battery in rats.

Table 4: Summary of Safety Pharmacology Findings

| System | Species | Key Findings |

|---|---|---|

| Cardiovascular | Dog | No clinically relevant effects on blood pressure, heart rate, or ECG intervals at exposures well above the therapeutic range. |

| Respiratory | Rat | No adverse effects on respiratory rate or tidal volume. |

| Central Nervous | Rat | No effects on behavior, motor activity, or other neurological parameters. |

In vitro studies showed that neither saxagliptin nor its active metabolite inhibited the hERG potassium channel, which is a key indicator for the potential to cause cardiac arrhythmias.[4]

Genotoxicity

A comprehensive battery of in vitro and in vivo studies was conducted to assess the genotoxic potential of saxagliptin.

Experimental Protocol: The standard battery of genotoxicity tests included:

-

Ames test (in vitro): To assess the potential for gene mutations in bacteria.

-

Chromosomal aberration assay (in vitro): To evaluate the potential to induce structural chromosomal damage in mammalian cells (human lymphocytes).

-

In vivo micronucleus test (in vivo): To assess the potential for chromosomal damage in the bone marrow of rodents.

Table 5: Summary of Genotoxicity Studies

| Assay | System | Result |

|---|---|---|

| Ames Test | S. typhimurium, E. coli | Negative |

| Chromosomal Aberration | Human Lymphocytes | Negative |

| Micronucleus Test | Rat Bone Marrow | Negative |

The results of these studies consistently demonstrated that saxagliptin is not genotoxic.[1]

Carcinogenicity

Long-term carcinogenicity studies were conducted in mice and rats to evaluate the tumorigenic potential of saxagliptin.

Two-Year Study in Mice

Experimental Protocol: CD-1 mice were administered saxagliptin by oral gavage at doses of 50, 250, and 600 mg/kg/day for two years.

Table 6: Summary of Carcinogenicity Findings in Mice

| Dose Level (mg/kg/day) | Exposure Multiple (vs. 5 mg MRHD) | Key Findings |

|---|---|---|

| 50 | ~870x (males), ~1165x (females) | No drug-related increase in tumor incidence.[4] |

| 250 | - | No drug-related increase in tumor incidence.[4] |

| 600 | - | No drug-related increase in tumor incidence.[4] |

Data compiled from FDA pharmacology review documents.[4]

Two-Year Study in Rats

Experimental Protocol: Sprague-Dawley rats were administered saxagliptin by oral gavage at doses of 25, 75, 150, and 300 mg/kg/day for two years.

Table 7: Summary of Carcinogenicity Findings in Rats

| Dose Level (mg/kg/day) | Exposure Multiple (vs. 5 mg MRHD) | Key Findings |

|---|---|---|

| 25 | ~355x (males), ~2217x (females) | No drug-related increase in tumor incidence.[4] |

| 75 | - | No drug-related increase in tumor incidence.[4] |

| 150 | - | No drug-related increase in tumor incidence.[4] |

| 300 | - | No drug-related increase in tumor incidence.[4] |

Data compiled from FDA pharmacology review documents.[4]

Based on these two-year studies in rodents, saxagliptin did not induce tumors at exposures significantly higher than those in humans.[4]

Figure 2: General Workflow for a 2-Year Rodent Carcinogenicity Study.

Reproductive and Developmental Toxicity

The potential effects of saxagliptin on fertility, embryo-fetal development, and pre- and postnatal development were assessed in rats and rabbits.

Fertility and Early Embryonic Development (Rat)

Experimental Protocol: Male and female rats were treated with saxagliptin prior to and during mating, and females were treated through implantation. Endpoints included effects on estrous cycles, mating performance, fertility, and early embryonic development.

Table 8: Summary of Fertility and Early Embryonic Development Findings in Rats

| Dose Level (mg/kg/day) | Exposure Multiple (vs. 5 mg MRHD) | Key Findings |

|---|---|---|

| ≤ 200 | - | No adverse effects on fertility. |

| 400 | ~6138x | Effects on estrous cycling, fertility, ovulation, and implantation were observed. |

Data compiled from product labels.

Embryo-Fetal Development (Rat and Rabbit)

Experimental Protocol: Pregnant rats and rabbits were administered saxagliptin during the period of organogenesis. Fetuses were examined for external, visceral, and skeletal malformations.

Table 9: Summary of Embryo-Fetal Development Findings

| Species | Dose Level (mg/kg/day) | Exposure Multiple (vs. 5 mg MRHD) | Key Findings |

|---|---|---|---|

| Rat | 240 | ~1503x (saxagliptin), ~66x (metabolite) | Incomplete ossification of the pelvis (developmental delay). Maternal toxicity and reduced fetal body weights were also observed.[1] |

| 500 | - | Not teratogenic.[4] |

| Rabbit | ≤ 200 | - | Not teratogenic at any dose tested.[1][4] |

Saxagliptin was not found to be teratogenic in either rats or rabbits.[1] The developmental delays in rats were observed at doses that were maternally toxic.[1]

Pre- and Postnatal Development (Rat)

Experimental Protocol: Pregnant rats were treated with saxagliptin from implantation through lactation. The effects on maternal behavior, parturition, and the growth, development, and reproductive performance of the offspring were evaluated.

Table 10: Summary of Pre- and Postnatal Development Findings in Rats

| Dose Level (mg/kg/day) | Exposure Multiple (vs. 5 mg MRHD) | Key Findings |

|---|

| ≤ 250 | - | No adverse effects on the development of the offspring. |

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. Saxagliptin, a selective dipeptidyl peptidase-4 inhibitor, alleviates somatic cell aneugenicity and clastogenicity in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

An In-depth Technical Guide to the Crystalline Forms of Saxagliptin Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known crystalline forms of Saxagliptin and its hydrated salts, with a focus on their preparation, characterization, and interrelationships. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development and manufacturing of Saxagliptin-based pharmaceuticals.

Introduction to Saxagliptin and Polymorphism

Saxagliptin is an orally active hypoglycemic agent that belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs. It is primarily used for the treatment of type 2 diabetes mellitus. The efficacy and stability of a solid dosage form are intrinsically linked to the physicochemical properties of the active pharmaceutical ingredient (API). Polymorphism, the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice, plays a critical role in the pharmaceutical industry. Different polymorphic forms of the same API can exhibit variations in solubility, dissolution rate, stability, and mechanical properties, which can significantly impact the drug's bioavailability and shelf-life.